molecular formula C19H17N5O2S B6469641 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640877-85-4

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6469641
CAS No.: 2640877-85-4
M. Wt: 379.4 g/mol
InChI Key: SJXTWQJXRYEXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic small molecule featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide group at position 6. The carboxamide nitrogen is further functionalized with a [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl moiety. The 4-methoxyphenyl-thiazole substituent may enhance solubility and target binding compared to halogenated analogs, while the methyl group on the imidazo[1,2-b]pyridazine core could influence metabolic stability .

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12-10-24-17(21-12)8-7-16(23-24)18(25)20-9-14-11-27-19(22-14)13-3-5-15(26-2)6-4-13/h3-8,10-11H,9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXTWQJXRYEXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CSC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to indole and thiazole derivatives, it can be inferred that it may interact with its targets through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to conformational changes in the target proteins, potentially altering their function and leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria infection, and inhibition of cholinesterase activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules to highlight key differences in pharmacophores, physicochemical properties, and inferred pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (Target Compound) Imidazo[1,2-b]pyridazine - 2-Methyl
- [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl carboxamide
~395 (estimated) Enhanced solubility (methoxy group), potential kinase inhibition
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine - 2-Cyclopropyl
- 4-Chloro-2-fluorophenyl carboxamide
330.74 Higher lipophilicity (Cl/F substituents), possible improved metabolic stability
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide Imidazo[1,2-a]pyridine - Pyrid-2-yl at position 6
- Phenyl carboxamide
~330 (estimated) Different core (pyridine vs. pyridazine); may alter binding pocket interactions
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide Triazolo[4,3-b]pyridazine - 6-Methoxy
- 4-Pyridinyl-thiazol-2-yl butanamide
~420 (estimated) Triazole core increases rigidity; thiazole for target interaction
2-Fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide Imidazo[1,2-b][1,2,4]triazine - Quinolin-6-ylmethyl
- Fluoro-N-methylbenzamide
~450 (estimated) Bulky quinoline substituent; triazine core may reduce solubility

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated phenyl groups (e.g., 4-chloro-2-fluorophenyl in ). Bulky substituents like quinolin-6-ylmethyl () may enhance target affinity but compromise pharmacokinetics due to increased molecular weight.

Pharmacological Implications :

  • The cyclopropyl group in could enhance metabolic stability by resisting oxidative degradation, whereas the methyl group in the target compound offers steric hindrance without significant metabolic liability.
  • Thiazole-containing analogs (, target compound) may target cysteine-rich kinase domains through sulfur-mediated interactions.

ADME Profile :

  • The methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to halogenated analogs ().
  • Higher molecular weight and logP in triazolo-pyridazine derivatives () could limit blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.